molecular formula C12H12N2O2 B1336639 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid CAS No. 160388-51-2

2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid

Cat. No.: B1336639
CAS No.: 160388-51-2
M. Wt: 216.24 g/mol
InChI Key: FGOUWZMAKYNJBA-UHFFFAOYSA-N
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Description

2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a chemical compound with the molecular formula C11H10N2O2. It is known for its unique structure, which includes a benzene ring, an acetic acid group, and a pyrazole ring. This compound is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid typically involves the reaction of benzeneacetic acid with a pyrazole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene or pyrazole rings .

Scientific Research Applications

2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a benzene ring, an acetic acid group, and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[4-(pyrazol-1-ylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOUWZMAKYNJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437529
Record name Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160388-51-2
Record name Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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